molecular formula C15H14ClN B12862654 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12862654
M. Wt: 243.73 g/mol
InChI Key: KBIXJUULSUFRSE-UHFFFAOYSA-N
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Description

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 8th position and a phenyl group at the 1st position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom at the 8th position and the phenyl group at the 1st position makes 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline unique. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

8-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14ClN/c16-13-8-4-7-11-9-10-17-15(14(11)13)12-5-2-1-3-6-12/h1-8,15,17H,9-10H2

InChI Key

KBIXJUULSUFRSE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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